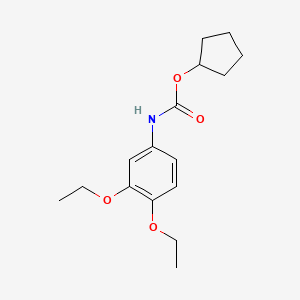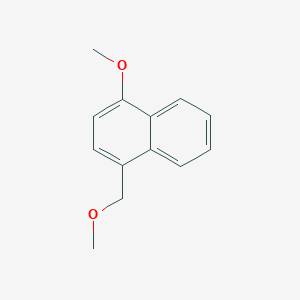
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- is an organic compound with the molecular formula C10H16 It is a type of octatriene, which is a hydrocarbon containing three double bonds The specific configuration of this compound is denoted by the (3Z,5E) notation, indicating the positions and configurations of the double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- can be achieved through several methods. One common approach involves the use of starting materials such as 2,6-dimethyl-1,5-hexadiene. The reaction typically involves a series of steps including isomerization and dehydrogenation under controlled conditions. Catalysts such as palladium or platinum may be used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. The use of continuous flow reactors and high-pressure systems can enhance the efficiency and yield of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure the selective formation of the (3Z,5E) isomer.
化学反应分析
Types of Reactions
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated hydrocarbons such as 2,6-dimethyloctane.
Substitution: Halogenated derivatives like 2,6-dimethyl-1,3,5-octatriene bromide.
科学研究应用
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the synthesis of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- involves its interaction with molecular targets through its double bonds. The compound can participate in various chemical reactions, forming intermediates that interact with enzymes or other biological molecules. The pathways involved may include electron transfer, radical formation, and covalent bonding with target sites.
相似化合物的比较
Similar Compounds
1,3,6-Octatriene, 3,7-dimethyl-, (Z)-: This isomer has a different configuration of double bonds.
2,6-Dimethyl-1,3,5,7-octatetraene, E,E-: Another isomer with a different arrangement of double bonds.
Uniqueness
1,3,5-Octatriene, 2,6-dimethyl-, (3Z,5E)- is unique due to its specific (3Z,5E) configuration, which imparts distinct chemical and physical properties
属性
CAS 编号 |
121951-00-6 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
2,6-dimethylocta-1,3,5-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h6-8H,2,5H2,1,3-4H3 |
InChI 键 |
NVQRIRLJPCDULK-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CC=CC(=C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
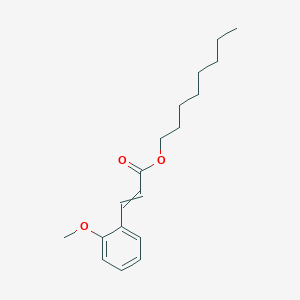
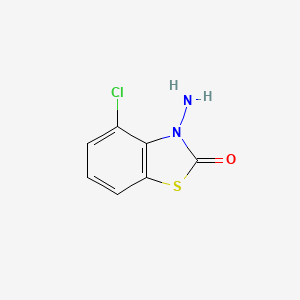
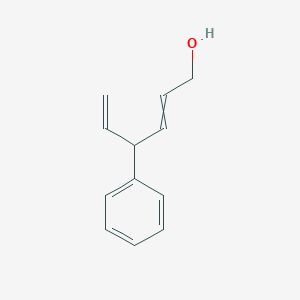


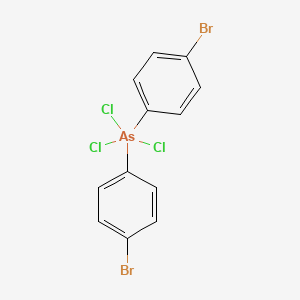
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
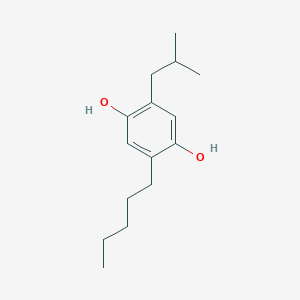
![Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide](/img/structure/B14304771.png)
